2-methoxy-3-{[1-(oxolane-3-carbonyl)piperidin-3-yl]oxy}pyrazine
Description
Properties
IUPAC Name |
[3-(3-methoxypyrazin-2-yl)oxypiperidin-1-yl]-(oxolan-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O4/c1-20-13-14(17-6-5-16-13)22-12-3-2-7-18(9-12)15(19)11-4-8-21-10-11/h5-6,11-12H,2-4,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUFMVIDVLJYIGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CN=C1OC2CCCN(C2)C(=O)C3CCOC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The preparation of 2-methoxy-3-{[1-(oxolane-3-carbonyl)piperidin-3-yl]oxy}pyrazine involves several synthetic routesThe reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired compound . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
2-methoxy-3-{[1-(oxolane-3-carbonyl)piperidin-3-yl]oxy}pyrazine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be used in studies involving enzyme interactions and metabolic pathways. In medicine, it could be explored for its potential therapeutic effects. In industry, it may be used in the development of new materials or as a precursor for other chemical compounds .
Mechanism of Action
The mechanism of action of 2-methoxy-3-{[1-(oxolane-3-carbonyl)piperidin-3-yl]oxy}pyrazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Key methoxypyrazine derivatives and their properties are compared below:
Key Differences
Alkyl-substituted analogues (e.g., IBMP) prioritize volatility and low odor thresholds (e.g., 2-Octanol OAV: 2.25E+04), making them critical for flavor/aroma profiles .
Thermodynamic Binding :
- Methoxypyrazines like IBMP bind proteins via enthalpy-driven mechanisms, with desolvation of hydrophobic pockets as a key driver . The target compound’s oxolane carbonyl group may alter binding thermodynamics through hydrogen bonding or dipole interactions .
Stability :
- Alkyl-substituted pyrazines (e.g., 2-methoxy-3-(2-methylpropyl)pyrazine) degrade during storage, with stability dependent on substituent branching . The target compound’s ester linkage (oxolane carbonyl) may confer hydrolytic instability under acidic/basic conditions, limiting its use in food but enabling controlled drug release .
Sensory Impact: IBMP and IPMP contribute "green bell pepper" and "earthy" notes at concentrations as low as 8 ng/L in wines, whereas the target compound’s sensory properties are undocumented but likely muted due to reduced volatility from its bulky substituents .
Research Findings and Data Tables
Odor Activity Values (OAVs) of Key Methoxypyrazines
Concentration in Wines
| Compound | Cabernet Sauvignon (ng/L) | Bordeaux Blends (ng/L) | |
|---|---|---|---|
| 2-Methoxy-3-(2-methylpropyl)pyrazine | 19.4 (mean) | 9.8 (mean) | |
| 2-Methoxy-3-(1-methylpropyl)pyrazine | <2 | <2 |
Biological Activity
2-Methoxy-3-{[1-(oxolane-3-carbonyl)piperidin-3-yl]oxy}pyrazine is a synthetic compound with potential pharmacological applications. Its structure includes a pyrazine core, which is known for various biological activities, including antitumor, anti-inflammatory, and antimicrobial effects. This article aims to explore the biological activity of this compound, supported by relevant data and case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This compound features a methoxy group and a piperidine moiety, which are significant for its biological interactions.
Antitumor Activity
Pyrazine derivatives have been widely studied for their antitumor properties. Research indicates that compounds with similar structures can inhibit various cancer cell lines. For instance, studies on pyrazole derivatives have shown promising results against breast cancer cell lines, highlighting their potential in combination therapies with established chemotherapeutics like doxorubicin .
Case Study:
A study tested several pyrazole derivatives in MCF-7 and MDA-MB-231 breast cancer cell lines, revealing significant cytotoxic effects, particularly when combined with doxorubicin. The best-performing derivatives exhibited enhanced apoptosis and cell death, suggesting that this compound could share similar mechanisms of action.
Anti-inflammatory Activity
The anti-inflammatory potential of pyrazine derivatives has been documented in various studies. Compounds exhibiting this activity often target inflammatory pathways, including cytokine production and oxidative stress responses.
Research Findings:
A review on pyrazole derivatives indicated that these compounds can modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) . This suggests that this compound may also possess similar anti-inflammatory properties.
Pharmacological Mechanisms
The mechanisms through which this compound exerts its biological effects likely involve the following pathways:
- Inhibition of Key Enzymes: Many pyrazine derivatives act as inhibitors of key enzymes involved in tumor growth and inflammation.
- Modulation of Cell Signaling: The compound may alter signaling pathways associated with cell proliferation and apoptosis.
- Interaction with Receptors: It may interact with various receptors involved in pain and inflammation modulation.
Data Table: Biological Activities of Similar Pyrazine Derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
